molecular formula C8H15N2+ B1222432 Butylmethylimidazolium CAS No. 80432-08-2

Butylmethylimidazolium

Cat. No.: B1222432
CAS No.: 80432-08-2
M. Wt: 139.22 g/mol
InChI Key: IQQRAVYLUAZUGX-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-3-ium can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-chlorobutane under reflux conditions. The reaction is carried out in an organic solvent such as acetonitrile or toluene. The product is then purified through recrystallization or distillation to obtain the desired ionic liquid .

Industrial Production Methods: In industrial settings, the production of Butylmethylimidazolium often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ionic liquids suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-3-ium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while oxidation and reduction can produce different oxidation states of the imidazolium cation .

Mechanism of Action

The mechanism by which Butylmethylimidazolium exerts its effects is primarily through its ionic nature. The cation interacts with various molecular targets, facilitating reactions and processes that are otherwise challenging in conventional solvents. The pathways involved often include the stabilization of transition states and the enhancement of reaction rates through ionic interactions .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium acetate
  • 1-Butyl-3-methylimidazolium nitrate
  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: 1-Butyl-3-methyl-1H-imidazol-3-ium is unique due to its specific combination of the butyl and methyl groups on the imidazolium ring, which imparts distinct solubility and thermal stability properties. Compared to its analogs, such as 1-butyl-3-methylimidazolium chloride or acetate, it offers different solubility profiles and reactivity, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2/c1-3-4-5-10-7-6-9(2)8-10/h6-8H,3-5H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRAVYLUAZUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047238
Record name 3-Butyl-1-methyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80432-08-2
Record name 1-Butyl-3-methylimidazolium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80432-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylmethylimidazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080432082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-1-methyl-1H-imidazol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYLMETHYLIMIDAZOLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N2G4U2OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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